1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE
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Overview
Description
1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE is a complex organic compound that belongs to the class of benzimidazoles and pyrazoles This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyrazole ring, and a sulfonyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE typically involves multiple steps. One common method includes the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to fit into the active site of certain enzymes, inhibiting their activity by forming stable complexes . This inhibition can disrupt various biochemical processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERIDIN-4-AMINE: Shares the pyrazole and sulfonyl groups but differs in the benzimidazole ring.
3-(1-ETHYL-1H-PYRAZOL-4-YL)PROPAN-1-OL: Contains the pyrazole ring but lacks the benzimidazole and sulfonyl groups.
Uniqueness
1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE is unique due to its combined benzimidazole and pyrazole rings, along with the sulfonyl group
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-3-16-9-11(8-14-16)20(18,19)17-10(2)15-12-6-4-5-7-13(12)17/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOSIRPUODIZJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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